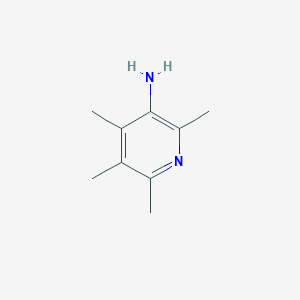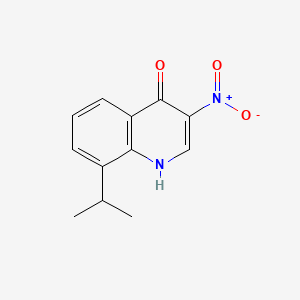![molecular formula C9H9F6NO4 B13481375 2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a compound that combines the properties of 2,2,2-trifluoroacetic acid and a bicyclic structure containing a trifluoromethyl group. 2,2,2-Trifluoroacetic acid is a strong organic monocarboxylic acid, known for its high acidity and its use in various chemical reactions . The bicyclic structure adds complexity and potential for unique chemical behavior.
Preparation Methods
The preparation of 2,2,2-trifluoroacetic acid involves the electrochemical fluorination of acetyl chloride or acetic anhydride, followed by hydrolysis . The reaction can be summarized as follows: [ \text{CH}_3\text{COCl} + 4 \text{HF} \rightarrow \text{CF}_3\text{COF} + 3 \text{H}_2 + \text{H}^+ + \text{Cl}^- ] This process results in the formation of trifluoroacetyl fluoride, which is then hydrolyzed to produce 2,2,2-trifluoroacetic acid.
Chemical Reactions Analysis
2,2,2-Trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trifluoromethanol.
Reduction: Reduction reactions can convert it to trifluoroethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2,2-Trifluoroacetic acid is widely used in scientific research due to its high acidity and unique chemical properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in protein sequencing and peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals and as a component in drug formulations.
Industry: Applied in the production of agrochemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroacetic acid involves its strong acidic nature, which allows it to donate protons readily. This property makes it an effective catalyst in acid-catalyzed reactions. The trifluoromethyl group exerts an inductive effect, increasing the acidity of the carboxylic acid group and facilitating proton transfer .
Comparison with Similar Compounds
2,2,2-Trifluoroacetic acid can be compared with other similar compounds, such as:
Acetic acid: Less acidic due to the absence of the trifluoromethyl group.
Trifluoroethanol: Similar in containing trifluoromethyl groups but differs in functional groups and reactivity.
Trifluoromethanesulfonic acid: Another strong acid with different applications and properties.
The uniqueness of 2,2,2-trifluoroacetic acid lies in its combination of high acidity and the presence of a trifluoromethyl group, which imparts distinct chemical behavior .
Properties
Molecular Formula |
C9H9F6NO4 |
|---|---|
Molecular Weight |
309.16 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO2.C2HF3O2/c8-7(9,10)4-2-1-3(6(12)13)11-5(2)4;3-2(4,5)1(6)7/h2-5,11H,1H2,(H,12,13);(H,6,7)/t2-,3-,4-,5-;/m0./s1 |
InChI Key |
LWCDEQRLJSGGSI-HTERFBQUSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@H]2N[C@@H]1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C2NC1C(=O)O)C(F)(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)

![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![2-{2-Azaspiro[3.3]heptan-6-yl}propan-2-ol hydrochloride](/img/structure/B13481346.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)



![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
